1-(Difluoromethyl)-4-iodobenzene
Overview
Description
1-(Difluoromethyl)-4-iodobenzene is an organic compound characterized by the presence of a difluoromethyl group (-CF2H) and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-4-iodobenzene typically involves the introduction of the difluoromethyl group onto a pre-existing iodobenzene framework. One common method includes the reaction of 4-iodobenzene with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene reagents has been reported to achieve this transformation efficiently .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the aromatic ring . The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The difluoromethyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Cross-Coupling Reactions: The compound can engage in cross-coupling reactions, forming new carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Cross-Coupling: Palladium or nickel catalysts are frequently used in cross-coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while cross-coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
1-(Difluoromethyl)-4-iodobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-4-iodobenzene exerts its effects is largely dependent on its chemical reactivity. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
1-(Trifluoromethyl)-4-iodobenzene: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-Iodobenzotrifluoride: Contains a trifluoromethyl group attached to the benzene ring.
1-(Difluoromethyl)-2-iodobenzene: Similar structure but with the iodine atom in a different position on the benzene ring.
Uniqueness: 1-(Difluoromethyl)-4-iodobenzene is unique due to the specific positioning of the difluoromethyl and iodine groups, which imparts distinct reactivity and properties compared to its analogs. The difluoromethyl group provides a balance between lipophilicity and hydrogen bonding capability, making it a valuable moiety in drug design and other applications .
Properties
IUPAC Name |
1-(difluoromethyl)-4-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2I/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDZNKPELBMONG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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